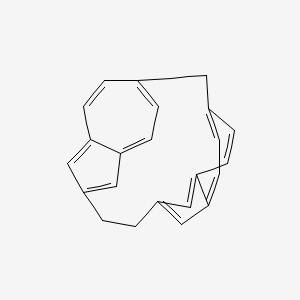
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo(133226,1013,1819,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is a complex organic compound with the molecular formula C24H20 This compound is characterized by its unique pentacyclic structure, which consists of five interconnected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, where linear or branched precursors are transformed into cyclic structures under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and concentration of reagents to achieve higher yields and purity. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Catalysts such as palladium on carbon (Pd/C), solvents like dichloromethane (CH2Cl2)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene has several scientific research applications:
Chemistry: The compound is used as a model system for studying the behavior of polycyclic structures and their reactivity.
Biology: Research into its potential biological activity, including interactions with biomolecules and potential therapeutic applications.
Medicine: Investigations into its use as a drug candidate or as a scaffold for designing new pharmaceuticals.
Industry: Applications in materials science, such as the development of new polymers or advanced materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1,3(21),6,8(23),9(24),10,12(22),15,17,19-decaene
- Pentacyclo(13.3.2.28,12.13,18.16,9)tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene
Uniqueness
Pentacyclo(13.3.2.26,10.13,18.19,12)tetracosa-1,3(21),6,8,10,12(22),15,17,19,23-decaene is unique due to its specific ring structure and the stability it offers. This makes it an interesting subject for research and potential applications in various fields. Its distinct properties set it apart from other similar compounds, making it valuable for specialized studies and applications.
Propiedades
| 73608-52-3 | |
Fórmula molecular |
C24H20 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
pentacyclo[13.3.2.28,12.13,18.16,9]tetracosa-1(19),2,6(24),7,9,11,15(20),16,18(21),22-decaene |
InChI |
InChI=1S/C24H20/c1-2-18-7-11-23-15-20(16-24(23)12-8-18)4-3-19-13-21-9-5-17(1)6-10-22(21)14-19/h5-16H,1-4H2 |
Clave InChI |
SOJCCVPXRNRYQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C3C=C(CCC4=CC5=CC=C1C=CC5=C4)C=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


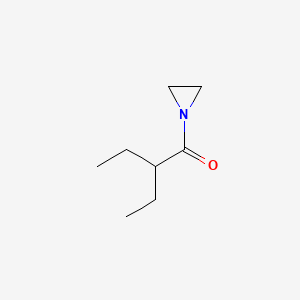

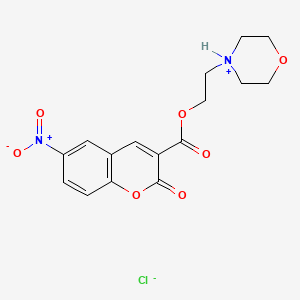
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/no-structure.png)


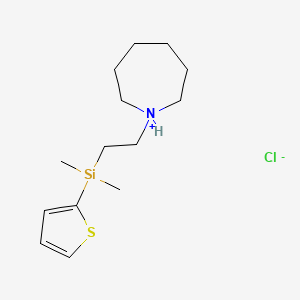
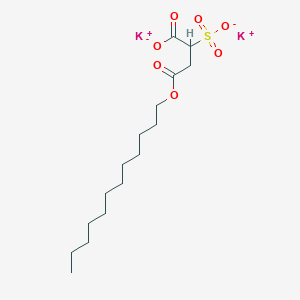
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)


